4-Bromo-2-ethylaniline
Overview
Description
4-Bromo-2-ethylaniline is a brominated aniline derivative, which is a compound of significant interest in organic chemistry due to its potential applications in various chemical syntheses and pharmaceuticals. The compound is characterized by the presence of a bromine atom and an ethyl group attached to an aniline structure.
Synthesis Analysis
The synthesis of 4-Bromo-2-ethylaniline and its derivatives has been explored in several studies. For instance, the synthesis of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone, where the ethyl analog is denoted as L-2Br, has been reported. The starting material for these compounds is 2,3-dibromo-1,4-naphthoquinone, and a reaction mechanism is proposed for their formation . Another study describes the synthesis of Ethyl 2-(4-Bromomethylphenyl)propionate, a key intermediate for Loxoprofen, from toluene through a Friedel-Crafts reaction followed by bromination . Additionally, 2,6-dialkyl-4-bromoaniline derivatives have been synthesized from their respective aniline precursors using liquid bromine, with controlled reaction conditions to optimize yield .
Molecular Structure Analysis
The molecular structures of various brominated compounds have been elucidated using different analytical techniques. Single crystal X-ray diffraction studies have revealed the crystalline structures of some derivatives, such as L-2Br crystallizing in the Pca21 space group and forming a polymeric chain through hydrogen bonding . Ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate has been characterized by X-ray structure analysis, crystallizing in an orthorhombic space group . The crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester has also been determined, providing insights into its molecular conformation and hydrogen bonding interactions .
Chemical Reactions Analysis
The reactivity of brominated compounds allows for various chemical transformations. For example, ethyl 2,3-dioxobutyrate 2-arylhydrazones and related compounds react with bromine to yield 4-bromo-derivatives, which can further undergo reactions to synthesize pyrazole derivatives . The synthesis of 4-Bromoindole derivatives from 4-bromoindole through multi-step reactions demonstrates the versatility of brominated intermediates in synthesizing complex molecules like communesin and Clavicipitic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aniline derivatives are influenced by their molecular structure. The FT-IR spectra of the synthesized compounds show characteristic frequencies affected by intramolecular hydrogen bonding, and a shift in the ν C-Br frequency is observed compared to the starting material . The UV–Vis spectra exhibit a broad charge transfer band, which imparts color to the compounds . The synthesis conditions, such as temperature, time, and catalysts, significantly affect the yield and purity of the synthesized compounds, as seen in the optimization studies for Ethyl 4-bromo-4,4-dinitrobutyrate .
Scientific Research Applications
Synthesis and Antimicrobial Activity
4-Bromo-2-ethylaniline has been utilized in the synthesis of various compounds with potential antimicrobial properties. For example, its derivatives have been synthesized and characterized, showing promising results in antimicrobial activity screening. This includes the synthesis of substituted phenyl azetidines, which have been evaluated for their effectiveness against various microbial strains (Doraswamy & Ramana, 2013).
Biological Activities of Derivative Compounds
The compound has also been used in the formation of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives, which have been tested for their biological activities. These synthesized compounds, including their derivatives, have shown significant broad antibacterial activity against various strains of both gram-positive and gram-negative bacteria. Additionally, some derivatives exhibited notable antifungal activity (Abdel‐Wadood et al., 2014).
Spectroscopic and Structural Analysis
4-Bromo-2-ethylaniline derivatives have been synthesized and analyzed using various techniques like spectroscopy and X-ray diffraction. These studies focus on understanding the intermolecular interactions and chemical properties of the compounds, which are crucial for developing new materials with specific characteristics. Such analyses also include studies on molecular electrostatic potential, nonlinear optical properties, and reactivity parameters (Demircioğlu et al., 2019).
Synthesis of Indoles
In the field of organic synthesis, 4-Bromo-2-ethylaniline has been involved in reactions leading to the formation of indoles, which are important compounds in medicinal chemistry. The synthesis process typically involves palladium-assisted reactions, demonstrating the compound’s utility in complex organic synthesis procedures (Kasahara et al., 1986).
Preparation of Pharmaceutical Intermediates
It has been used in preparing pharmaceutical intermediates, such as ethyl 4-bromo-2-butenoate. The preparation involves processes like esterification and bromination, and such intermediates are essential in the pharmaceutical industry for the production of various drugs (Ning, 2002).
Development of Semiconducting Polymer Blends
In the field of materials science, 4-bromoanisole, a related compound, has been used as an additive to control the phase separation and crystallization in semiconducting polymer blends. This has applications in the improvement of organic photovoltaic devices (Liu et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-ethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOZNQPHTIGMQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384229 | |
Record name | 4-Bromo-2-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethylaniline | |
CAS RN |
45762-41-2 | |
Record name | 4-Bromo-2-ethylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45762-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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